molecular formula C11H18N2O4 B2379907 tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate CAS No. 2305253-13-6

tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate

Cat. No.: B2379907
CAS No.: 2305253-13-6
M. Wt: 242.275
InChI Key: XVIBIEYZIKNEHK-UHFFFAOYSA-N
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Description

tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate (CAS: 2305253-13-6) is a spirocyclic carbamate derivative with a molecular formula of C₁₁H₁₈N₂O₄ and a molecular weight of 242.27 g/mol . Its structure features a spiro[3.4]octane core fused with a lactam (7-aza) and lactone (5-oxa) system, along with a 6-oxo group and a tert-butyl carbamate protecting group. This compound is commonly utilized as a synthetic intermediate in pharmaceutical research due to its conformational rigidity, which enhances binding specificity in drug-target interactions .

Properties

IUPAC Name

tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)16-9(15)13-7-4-11(5-7)6-12-8(14)17-11/h7H,4-6H2,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIBIEYZIKNEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One efficient synthetic route involves the use of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as an intermediate . The reaction conditions often include the use of organic solvents such as dioxane and reagents like zinc powder to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.

Scientific Research Applications

tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Spiro Rings or Heteroatoms

tert-butyl N-[(2s,4s)-6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl]carbamate
  • CAS: Not explicitly provided.
  • Key Features : Shares the spiro[3.4]octane core but includes fluorine substitution, likely altering lipophilicity and metabolic stability .
tert-butyl N-trans-6-azaspiro[3.4]octan-2-yl carbamate HCl
  • CAS: Not provided.
  • Molecular Formula : C₁₂H₂₃ClN₂O₂.
  • Key Features : Replaces the 5-oxa group with an additional aza group, forming a hydrochloride salt. The absence of the lactone ring and presence of chlorine enhance solubility in polar solvents .
tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
  • CAS : 240401-27-6.
  • Molecular Formula: C₁₂H₂₁NO₃.
  • Key Features: Spiro[3.5]nonane core with a 2-oxa and 7-aza system. The larger spiro ring may confer distinct steric and electronic properties compared to the parent compound .

Functional Group Variations

tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate
  • CAS : 1354006-78-2.
  • Molecular Formula : C₁₁H₂₀N₂O₂.
  • Key Features: Lacks the 6-oxo and 5-oxa groups, simplifying the structure.
tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate
  • Molecular Formula : C₁₀H₁₆N₂O₂S.
  • Key Features : Replaces the spiro system with a pyrrolidine ring and introduces an isothiocyanate group (-N=C=S), enhancing electrophilic reactivity for conjugation reactions .

Stereochemical Variants

  • Example : Enamine Ltd’s tert-butyl N-[(2s,4s)-6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl]carbamate emphasizes stereospecificity, where the (2s,4s) configuration may influence chiral recognition in enzyme-binding sites .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate 2305253-13-6 C₁₁H₁₈N₂O₄ 242.27 5-oxa, 7-aza, 6-oxo spiro core
tert-butyl N-trans-6-azaspiro[3.4]octan-2-yl carbamate HCl - C₁₂H₂₃ClN₂O₂ 262.78 6-aza, HCl salt, no lactone
tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate 240401-27-8 C₁₂H₂₁NO₃ 227.30 Spiro[3.5], 2-oxa, 7-aza
tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate 1354006-78-2 C₁₁H₂₀N₂O₂ 212.29 Simplified spiro core, no oxo/oxa groups
tert-butyl N-[(2s,4s)-6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl]carbamate (Enamine) - C₉H₁₆FNO₃ 205.23 Fluorinated derivative, stereospecific

Biological Activity

tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique spirocyclic structure and the presence of functional groups suggest possible interactions with biological systems, making it a candidate for further investigation.

  • Molecular Formula : C₁₁H₁₈N₂O₄
  • Molecular Weight : 242.27 g/mol
  • IUPAC Name : tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate

The compound features a spirocyclic structure that is characteristic of various pharmacologically active compounds, which may influence its biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For example, derivatives of spirocyclic compounds have been shown to possess significant antibacterial properties against various strains of bacteria, including resistant strains. This suggests that this compound may also exhibit similar activities, warranting further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Compounds with carbamate functionalities are known to interact with enzymes such as acetylcholinesterase and various proteases. Studies have indicated that spirocyclic compounds can modulate enzyme activity, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease and certain cancers.

Study on Antimicrobial Activity

A recent study explored the antimicrobial effects of various spirocyclic compounds, including those similar to this compound. The findings demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Gram-positive and Gram-negative bacteria, indicating strong potential for development as an antibiotic agent .

Enzyme Inhibition Research

In another investigation focusing on enzyme inhibitors, spirocyclic compounds were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The results showed that certain derivatives could inhibit enzyme activity by over 70%, suggesting that this compound may similarly affect enzyme function .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant bacterial inhibition at 50 µg/mL
Enzyme InhibitionUp to 70% inhibition of target enzymes

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